molecular formula C12H12N2O3 B14423112 Quinoline, 4-nitro-2-propyl-, 1-oxide CAS No. 86475-96-9

Quinoline, 4-nitro-2-propyl-, 1-oxide

Cat. No.: B14423112
CAS No.: 86475-96-9
M. Wt: 232.23 g/mol
InChI Key: CXVORSVWCLMCBU-UHFFFAOYSA-N
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Description

Quinoline, 4-nitro-2-propyl-, 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a fusion product of a benzene ring and a pyridine nucleus, known for its stability and aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 4-nitro-2-propyl-, 1-oxide, often involves multi-step reactions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce various substituents, including nitro and propyl groups.

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale adaptations of laboratory methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-nitro-2-propyl-, 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Quinoline, 4-nitro-2-propyl-, 1-oxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinoline, 4-nitro-2-propyl-, 1-oxide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the quinoline ring can intercalate with DNA, affecting replication and transcription processes. The propyl group may influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 4-nitro-2-propyl-, 1-oxide is unique due to the combination of its substituents. The nitro and propyl groups, along with the 1-oxide form, confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

86475-96-9

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-nitro-1-oxido-2-propylquinolin-1-ium

InChI

InChI=1S/C12H12N2O3/c1-2-5-9-8-12(14(16)17)10-6-3-4-7-11(10)13(9)15/h3-4,6-8H,2,5H2,1H3

InChI Key

CXVORSVWCLMCBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-]

Origin of Product

United States

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